2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
Description
Properties
IUPAC Name |
2,2-difluoro-2-(1-methylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c1-10-3-4(2-9-10)6(7,8)5(11)12/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZXHNOPMDVSKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248011-19-9 | |
| Record name | 2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with difluoromethylating agents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the difluoromethylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that fluorinated compounds, including 2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, exhibit enhanced biological activity due to the presence of fluorine atoms. These modifications can improve the potency and selectivity of antimicrobial agents. Studies have shown that fluorinated drugs often demonstrate increased metabolic stability and bioactivity, making them suitable candidates for further development in treating infections caused by resistant pathogens .
Anti-inflammatory Properties
Fluorinated compounds are also being explored for their anti-inflammatory effects. The unique structure of 2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid allows it to interact with biological targets effectively. Preliminary studies suggest that this compound may inhibit inflammatory pathways, offering potential therapeutic benefits in conditions like arthritis or other inflammatory diseases.
Pesticidal Activity
The incorporation of fluorine into agricultural chemicals can enhance their efficacy and reduce environmental impact. Fluorinated compounds are known to exhibit improved lipophilicity and solubility, which can lead to better absorption by plants and pests. Research into the use of 2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid as a pesticide is ongoing, with promising results indicating its potential as a broad-spectrum fungicide .
Case Study 1: Antimicrobial Efficacy
A study conducted on various fluorinated compounds demonstrated that those similar in structure to 2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the introduction of fluorine increased the compounds' ability to penetrate bacterial membranes .
Case Study 2: Agricultural Application
In a controlled environment, the application of 2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid on crops showed a marked reduction in fungal infections compared to untreated controls. The compound's effectiveness as a fungicide was attributed to its enhanced stability and targeted action against fungal pathogens .
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid involves interactions with molecular targets through mechanisms such as hydrogen bonding and cation-π interactions . These interactions can influence various biological pathways, making the compound a subject of interest in pharmacological research.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and molecular differences between 2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Pyrazole | Acetic Acid Modifications |
|---|---|---|---|---|
| 2,2-Difluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid | C₆H₆F₂N₂O₂ | 176.12 | 1-methyl | 2,2-difluoro |
| 2-(1-Ethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid | C₇H₈F₂N₂O₂ | 190.15 | 1-ethyl | 2,2-difluoro |
| 2-(1-Phenyl-1H-pyrazol-4-yl)acetic acid | C₁₁H₁₀N₂O₂ | 202.21 | 1-phenyl | Unmodified (no fluorine) |
| 2-[1-(Difluoromethyl)-1H-pyrazol-3-yl]acetic acid | C₅H₅F₂N₂O₂ | 166.10 | 1-(difluoromethyl) | Unmodified |
| 2,2-Difluoro-2-[(1-methyl-1H-pyrazol-4-yl)sulfanyl]acetic acid | C₆H₆F₂N₂O₂S | 225.09 | 1-methyl | 2,2-difluoro + sulfanyl linkage |
Key Observations :
- Substituent Effects : The ethyl analog (C₇H₈F₂N₂O₂) exhibits a higher molecular weight (190.15 vs. 176.12) due to the ethyl group, which may enhance lipophilicity compared to the methyl derivative .
- Electron-Withdrawing Groups: The difluoro substitution on the acetic acid increases acidity compared to non-fluorinated analogs (e.g., phenyl-substituted derivative in ).
Biological Activity
2,2-Difluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS No. 1248011-19-9) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is C₆H₆F₂N₂O₂. The compound features a difluorinated acetic acid moiety attached to a methylpyrazole ring, which may influence its biological properties.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆F₂N₂O₂ |
| Molecular Weight | 176.12 g/mol |
| SMILES | CN1C=C(C=N1)C(C(=O)O)(F)F |
| InChI | InChI=1S/C6H6F2N2O2/c1-10-3H,1H3,(H,11,12) |
Anticancer Properties
Recent studies have highlighted the antiproliferative activity of compounds related to 2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid against various cancer cell lines. For instance, research published in MDPI demonstrated significant in vitro antiproliferative effects against A549 cells (non-small cell lung cancer), with IC₅₀ values indicating effective inhibition of cell growth .
Case Study: Antiproliferative Activity
A study evaluated the structure–activity relationship (SAR) of several derivatives based on the pyrazolo-[1,5-c]quinazolinone framework. The findings revealed that modifications at specific positions significantly enhanced cellular activity against A549 and MDA-MB-231 cells. Notably, compounds with electron-rich groups exhibited superior antiproliferative activity compared to their counterparts lacking such modifications .
The mechanism by which 2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid exerts its biological effects is linked to its ability to interact with cellular pathways involved in proliferation and apoptosis. The presence of the pyrazole ring may facilitate interactions with specific protein targets or enzymes critical for tumor growth.
In Vitro Studies
In vitro studies have shown that this compound can induce cytotoxic effects on various cancer cell lines. The IC₅₀ values derived from these studies are crucial for understanding the potency of the compound:
| Cell Line | IC₅₀ (μM) |
|---|---|
| A549 (Lung Cancer) | 0.064 |
| MDA-MB-231 (Breast Cancer) | Not specified |
These results suggest that further exploration into the pharmacodynamics and pharmacokinetics of this compound is warranted.
Safety and Toxicology
While promising results have been observed regarding its anticancer properties, safety assessments are essential for any potential therapeutic application. Preliminary toxicity studies indicate that repeated dosing did not show significant adverse effects on major organ systems . However, comprehensive toxicological evaluations are necessary to establish a safety profile.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step protocol involving the Ugi reaction followed by desulfanylation. For example, 2,2-difluoro-2-(phenylthio)acetic acid has been used as a precursor, reacting with substituted anilines, benzaldehyde, and isocyanides under reflux conditions. The phenylsulfanyl group is subsequently cleaved using acidic or oxidative conditions. Optimization involves controlling solvent polarity (e.g., DMF or dichloromethane), reaction time (18–24 hours for reflux), and stoichiometric ratios of reagents to maximize yields (typically 60–75%) .
- Troubleshooting : Low yields may arise from incomplete desulfanylation; increasing reaction time or using stronger oxidizing agents (e.g., H₂O₂ in acetic acid) can improve efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the pyrazole ring protons (δ 7.5–8.0 ppm for C-H) and the difluoroacetic acid moiety (δ 4.0–5.0 ppm for CF₂). The methyl group on the pyrazole appears as a singlet near δ 3.8 ppm .
- IR Spectroscopy : Look for C=O stretching (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic and thermochemical properties of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact exchange corrections are recommended for DFT studies. Basis sets like 6-311++G(d,p) reliably predict bond lengths, dipole moments, and frontier molecular orbitals (HOMO-LUMO gaps). For thermochemical accuracy, include gradient corrections and validate against experimental atomization energies (average deviation <3 kcal/mol) .
- Case Study : DFT has been applied to similar pyrazole-carboxylic acid derivatives to analyze charge distribution and reactivity sites, guiding functionalization strategies .
Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL software is standard for structure refinement. Key steps:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
- Refinement : Apply anisotropic displacement parameters for non-H atoms. For disordered fluorinated groups, use PART and SIMU instructions in SHELXL to model split positions .
- Validation : Check R-factors (<0.05) and data-to-parameter ratios (>15:1) to ensure reliability .
Q. How do researchers address contradictions in biological activity data for pyrazole-acetic acid derivatives?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Metabolite Screening : Use LC-MS to detect degradation products that may interfere with assays .
- Structural Analog Comparison : Test derivatives with modified fluorine or pyrazole substituents to isolate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
